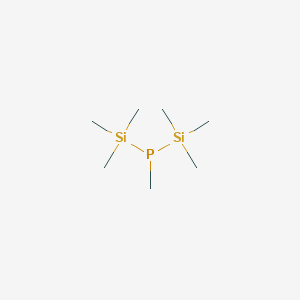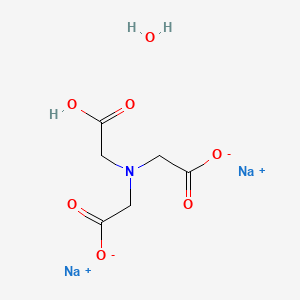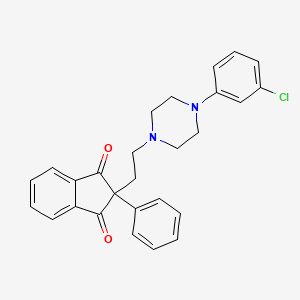
Heptamethyldisilaphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptamethyldisilaphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of silicon and phosphorus atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptamethyldisilaphosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Heptamethyldisilaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation, and reducing agents such as hydrogen or metal hydrides for reduction. Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphine derivatives.
Aplicaciones Científicas De Investigación
Heptamethyldisilaphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: this compound is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of heptamethyldisilaphosphane involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the context and application.
Comparación Con Compuestos Similares
Heptamethyldisilaphosphane can be compared with other similar organophosphorus compounds, such as:
Trimethylphosphine: Known for its use in catalysis and organic synthesis.
Triphenylphosphine: Widely used as a reagent in organic chemistry.
Dimethylphenylphosphine: Utilized in the synthesis of coordination compounds.
Uniqueness: this compound stands out due to its unique combination of silicon and phosphorus atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other organophosphorus compounds may not be suitable .
Propiedades
Número CAS |
18339-98-5 |
|---|---|
Fórmula molecular |
C7H21PSi2 |
Peso molecular |
192.39 g/mol |
Nombre IUPAC |
methyl-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C7H21PSi2/c1-8(9(2,3)4)10(5,6)7/h1-7H3 |
Clave InChI |
SIRIKYUWKQNSPQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)P(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-chloroethyl)amino-(2-hydroxyphenoxy)boranyl]oxyphenol](/img/structure/B14704822.png)



![Trimethyl{3-[(trimethylsilyl)oxy]propyl}silane](/img/structure/B14704853.png)









